2,6-Dimethyldecane
Description
Contextual Significance within Branched Alkane Chemistry
Branched alkanes, a class of saturated hydrocarbons characterized by the presence of alkyl side chains, are fundamental components of many natural and synthetic materials. opentextbc.ca Their structures, which deviate from the straight-chain (n-alkane) configuration, give rise to distinct physical and chemical properties. opentextbc.ca 2,6-Dimethyldecane, as a member of this family, serves as a valuable model for studying the influence of specific branching patterns on the behavior of alkanes. evitachem.comsemanticscholar.org
The placement of methyl groups at the 2 and 6 positions of the decane (B31447) backbone in this compound results in a molecule with specific steric and electronic characteristics. stenutz.eu These features influence its physical properties, such as boiling point and viscosity, as well as its reactivity in various chemical transformations. chemsrc.com The study of such isomers is crucial for understanding structure-property relationships within hydrocarbon chemistry, which has broad implications for fields ranging from fuel science to materials science. acs.orgacs.org
Overview of Scholarly Attention and Research Trajectories
Scholarly interest in this compound has been multifaceted, with research trajectories extending into several distinct areas. A significant body of work has focused on its synthesis and characterization. Various synthetic routes have been developed to produce this compound, often as part of broader efforts to create a library of well-defined branched alkanes for systematic study. evitachem.comsemanticscholar.org These synthetic endeavors have not only provided pure samples of the compound for further investigation but have also contributed to the refinement of synthetic methodologies in organic chemistry.
Beyond its synthesis, this compound has been identified as a component in various natural and man-made mixtures. For instance, it has been detected as a volatile organic compound (VOC) in studies analyzing the chemical composition of certain plants and has also been identified in the emissions from some consumer products. researchgate.netmiljodirektoratet.no Furthermore, its presence has been noted in the analysis of fuels and in studies related to the degradation of materials. acs.org
In a different vein, derivatives of this compound have been explored for their potential biological activity. evitachem.com While this article will not delve into the specifics of dosage or adverse effects, it is noteworthy that the structural framework of this compound has served as a starting point for the synthesis of more complex molecules with potential applications in medicinal chemistry. evitachem.com This line of inquiry highlights the versatility of this seemingly simple branched alkane as a building block in the creation of novel compounds.
The following table provides a summary of key research findings related to this compound:
| Research Area | Key Findings |
| Synthesis | Multiple synthetic routes have been established, often involving Grignard reagents or other alkylation methods. evitachem.comsemanticscholar.org |
| Natural Occurrence | Identified as a volatile compound in some plant species and as a product of lignin (B12514952) degradation. researchgate.net |
| Material Science | Detected in studies of aerospace fuels and as a volatile organic compound emitted from certain packaging materials. acs.orgfrontiersin.org |
| Medicinal Chemistry | The this compound structural motif has been used as a basis for synthesizing more complex molecules with potential therapeutic applications. evitachem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethyldecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-5-6-9-12(4)10-7-8-11(2)3/h11-12H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJGXZWEQBKLNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864367 | |
| Record name | 2,6-Dimethyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13150-81-7 | |
| Record name | 2,6-Dimethyldecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013150817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,6 Dimethyldecane and Its Structural Analogs
Strategies for Alkylation-Based Synthesis
Alkylation strategies form the cornerstone of constructing the carbon skeleton of branched alkanes. These methods typically involve the formation of new carbon-carbon bonds through the reaction of a nucleophilic carbon species with an electrophilic one.
Grignard Reagent-Mediated Alkylation Pathways
A prominent and versatile method for the synthesis of 2,6-dimethyldecane involves the use of Grignard reagents. This pathway capitalizes on the nucleophilic character of the organomagnesium halide to attack an electrophilic carbonyl carbon, thereby constructing the desired carbon framework.
A common synthetic route to this compound begins with the reaction of 2-hexanone (B1666271) with isobutylmagnesium bromide. In this reaction, the isobutyl Grignard reagent acts as a nucleophile, attacking the carbonyl carbon of 2-hexanone. This addition reaction, after an acidic workup, yields the tertiary alcohol, 2,6-dimethyl-2-decanol. The general scheme for this reaction is as follows:
Reaction Scheme: Grignard Reaction for the Synthesis of 2,6-Dimethyl-2-decanol
The successful formation of the Grignard reagent is critical and requires anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. The reaction is typically carried out in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the Grignard reagent.
Optimization of Alkyl Halide Formation
The precursor to the Grignard reagent, the alkyl halide, must be prepared efficiently and in high purity. For the synthesis of this compound, isobutyl bromide is the required alkyl halide. This can be synthesized from isobutanol through various methods.
One common laboratory preparation involves the reaction of isobutanol with a mixture of sulfuric acid and an alkali metal bromide, such as sodium bromide. The sulfuric acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water), which is then displaced by the bromide ion.
Another effective method is the use of phosphorus tribromide (PBr₃) to convert isobutanol to isobutyl bromide. This reaction generally proceeds with high yield and is a reliable method for producing primary alkyl bromides.
The optimization of these procedures involves controlling the reaction temperature to minimize side reactions, such as the formation of ethers or elimination products, and ensuring the complete conversion of the alcohol. Purification of the resulting alkyl halide, typically by distillation, is essential to remove any unreacted starting materials or byproducts that could interfere with the subsequent Grignard reaction.
Table 1: Comparison of Synthetic Methods for Isobutyl Bromide
| Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Sulfuric Acid/Sodium Bromide | Isobutanol, H₂SO₄, NaBr | ~80% | Cost-effective reagents. | Can lead to byproducts if not carefully controlled. |
| Phosphorus Tribromide | Isobutanol, PBr₃ | 55-60% | High selectivity for primary alcohols. | PBr₃ is corrosive and moisture-sensitive. |
Catalytic Reduction and Dehydration Techniques
Following the construction of the carbon skeleton, subsequent steps are required to convert the functionalized intermediate into the target alkane. These steps typically involve dehydration to form an alkene, followed by catalytic hydrogenation.
Palladium-Catalyzed Hydrogenation Protocols
The final step in the synthesis of this compound is the hydrogenation of the alkene mixture obtained from the dehydration of 2,6-dimethyl-2-decanol. Catalytic hydrogenation is a highly efficient method for the reduction of carbon-carbon double bonds.
Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation. The reaction is typically carried out by stirring the alkene in a suitable solvent, such as ethanol (B145695) or ethyl acetate (B1210297), in the presence of the Pd/C catalyst under an atmosphere of hydrogen gas. The reaction proceeds at or near atmospheric pressure and room temperature, making it a convenient and mild procedure. The hydrogenation is a syn-addition, where both hydrogen atoms add to the same face of the double bond. Given that the final product, this compound, has chiral centers, the hydrogenation of the different alkene isomers will result in a mixture of stereoisomers.
Other catalysts such as platinum(IV) oxide (PtO₂, Adams' catalyst) can also be employed and are particularly effective. The choice of catalyst can sometimes influence the stereoselectivity of the reaction, although for the formation of a saturated alkane from a mixture of alkene isomers, the primary goal is complete reduction.
Acid-Catalyzed Dehydration in Synthetic Sequences
The tertiary alcohol, 2,6-dimethyl-2-decanol, formed from the Grignard reaction, undergoes acid-catalyzed dehydration to form a mixture of alkenes. This elimination reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).
The mechanism for the dehydration of a tertiary alcohol proceeds via an E1 pathway. The acid protonates the hydroxyl group, converting it into a good leaving group (water). The departure of water results in the formation of a stable tertiary carbocation. A base (such as water or the conjugate base of the acid) then removes a proton from an adjacent carbon atom, leading to the formation of a double bond.
Due to the structure of 2,6-dimethyl-2-decanol, the removal of a proton can occur from several different adjacent carbon atoms, leading to a mixture of isomeric alkenes. According to Zaitsev's rule, the major product will be the most substituted (and therefore most stable) alkene. However, a mixture of products is typically obtained.
Possible Alkene Products from the Dehydration of 2,6-Dimethyl-2-decanol
Comparative Analysis of Synthesis Efficiencies and Selectivities
The Grignard reaction to form tertiary alcohols from ketones generally proceeds in good to excellent yields, often exceeding 80-90% when performed under optimal conditions. The main challenge is ensuring the complete exclusion of water and other protic impurities.
The acid-catalyzed dehydration of tertiary alcohols is also typically a high-yield reaction. However, the lack of regioselectivity, leading to a mixture of alkene isomers, can be a drawback if a single alkene is desired. For the synthesis of this compound, where the subsequent step is hydrogenation to the alkane, this lack of selectivity is less of a concern as all alkene isomers will be reduced to the same final product.
Catalytic hydrogenation of alkenes is a very efficient and clean reaction, with yields often approaching 100%. The selectivity for the reduction of the carbon-carbon double bond in the presence of other functional groups is a key advantage of this method. For the synthesis of this compound, a final purity of over 95% has been reported for the Grignard-dehydration-hydrogenation sequence.
Table 2: Estimated Efficiencies of Synthetic Steps
| Reaction Step | Reaction Type | Key Reagents/Catalysts | Typical Yield | Selectivity Considerations |
| Alkyl Halide Formation | Nucleophilic Substitution | H₂SO₄/NaBr or PBr₃ | 55-80% | High for primary alcohols, but side reactions are possible. |
| Grignard Reaction | Nucleophilic Addition | Isobutylmagnesium bromide, 2-hexanone | >80% | Highly sensitive to reaction conditions (anhydrous). |
| Dehydration | E1 Elimination | H₂SO₄ or H₃PO₄ | High | Generally not regioselective; produces a mixture of alkene isomers. |
| Hydrogenation | Catalytic Reduction | H₂, Pd/C | >95% | Highly selective for C=C bonds; results in a mixture of stereoisomers. |
Investigations into Stereoselective Synthesis of Chiral Dimethyldecane Derivatives
The asymmetric synthesis of chiral this compound and its analogs relies on the ability to introduce two methyl-bearing stereocenters at specific positions along the decane (B31447) backbone with high fidelity. Research in this area has largely been driven by the need for enantiomerically pure insect pheromones, where biological activity is often highly dependent on the stereochemistry of the molecule. The strategies employed can be broadly categorized into two main approaches: chiral pool synthesis, which utilizes readily available enantiopure starting materials, and asymmetric catalysis, where a chiral catalyst directs the formation of the desired stereoisomer.
One common strategy involves the use of chiral building blocks derived from natural sources. For example, chiral propylene (B89431) oxide can be utilized as a precursor to generate key intermediates with a methyl group at a defined stereocenter. The subsequent SN2 reaction of secondary sulfonates derived from these intermediates with appropriate nucleophiles allows for the construction of the carbon skeleton with complete inversion of configuration, thereby establishing a second stereocenter. This method has been successfully applied to the synthesis of various 1,5- and other dimethyl-branched insect pheromones.
Another powerful approach is the use of chiral auxiliaries, such as Evans' oxazolidinones. These auxiliaries can be temporarily attached to a precursor molecule to direct a diastereoselective alkylation or other bond-forming reaction. For instance, acylation of an oxazolidinone followed by a diastereoselective methylation can establish a chiral center with high stereocontrol. Subsequent removal of the auxiliary reveals the enantiomerically enriched product, which can then be further elaborated to the target dimethyldecane derivative. This methodology has been effectively used in the synthesis of various methyl-branched pheromones.
Catalytic asymmetric methods offer an elegant and atom-economical alternative. Transition metal-catalyzed reactions, such as rhodium-catalyzed asymmetric hydroboration of unactivated internal alkenes, provide a means to install remote stereocenters with high enantioselectivity. While not directly demonstrated for this compound, this strategy holds significant promise for the synthesis of such molecules by allowing for the stereocontrolled introduction of a functional group that can then be converted to a methyl group.
The table below summarizes representative research findings for the stereoselective synthesis of chiral building blocks and analogs that are relevant to the synthesis of chiral dimethyldecane derivatives.
| Precursor/Analog | Chiral Method | Key Reaction | Diastereomeric/Enantiomeric Excess | Overall Yield |
| (S)-14-methyloctadecan-2-one | Chiral Auxiliary | Diastereoselective methylation | >99% de | Not Specified |
| (2S,7S)-non-4-yne-2,7-diol | Chiral Pool | Alkynyllithium addition to chiral epoxide | Not Specified | 93% |
| γ-branched amines | Rh-catalyzed hydroboration | Amide-directed hydroboration | High dr and ee | Not Specified |
| 1,5-dimethyl compounds | Chiral Pool | SN2 of chiral sulfonate | Complete inversion | Not Specified |
This table is a compilation of data from syntheses of analogous structures and represents the typical efficiencies of the described methodologies.
Sophisticated Analytical Techniques for the Detection and Structural Elucidation of 2,6 Dimethyldecane
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like 2,6-dimethyldecane. Its high sensitivity and specificity make it ideal for identifying and quantifying this compound in complex matrices.
Headspace Solid-Phase Microextraction (HS-SPME) Coupled GC-MS Methodologies
Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique frequently coupled with GC-MS for the analysis of volatile compounds. ukm.my This method involves the exposure of a fused-silica fiber coated with a stationary phase to the headspace above a sample. Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently introduced into the hot injector of the gas chromatograph, where the analytes are desorbed and transferred to the GC column for separation and subsequent detection by the mass spectrometer. ukm.my
The choice of fiber coating is critical for the efficient extraction of target analytes. For the analysis of alkanes like this compound, a non-polar or a mixed-phase polarity fiber is often employed. For instance, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber has been utilized for the extraction of volatile compounds, including this compound, from various matrices such as meat and rice. ukm.myopenagrar.de This type of fiber offers a broad range of selectivity for different analytes.
Studies have demonstrated the successful application of HS-SPME-GC-MS in identifying this compound in various food products. For example, it has been identified as a volatile compound in rice and as a potential marker in the mixture of beef and wild boar meat. ukm.mymdpi.com The technique has also been used to analyze volatile organic compounds released from polyolefin resins used in food packaging. researchgate.net
Optimization of Chromatographic Parameters for this compound Analysis
Achieving optimal separation and detection of this compound requires careful optimization of several chromatographic parameters. These parameters influence the resolution, peak shape, and analysis time. Key parameters that are typically optimized include the type of GC column, carrier gas flow rate, and the temperature program of the oven. researchgate.netgcms.cz
GC Column: A non-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is commonly used for the separation of alkanes. ukm.my The dimensions of the column, including its length, internal diameter, and film thickness, also play a significant role in separation efficiency. gcms.cz
Carrier Gas: Helium is frequently used as the carrier gas in GC-MS analysis, typically at a constant flow rate. ukm.my The linear velocity of the carrier gas affects both the efficiency of the separation and the analysis time.
Oven Temperature Program: A temperature program is employed to ensure the efficient separation of compounds with different boiling points. The program typically involves an initial temperature hold, followed by one or more temperature ramps, and a final hold at a higher temperature. This allows for the elution of a wide range of volatile and semi-volatile compounds. For instance, a program might start at 40°C, ramp up to 150°C, and then increase more rapidly to a final temperature of 250°C. ukm.my
The following table provides an example of optimized GC-MS parameters for the analysis of volatile compounds, including this compound:
| Parameter | Value |
| GC Column | DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C |
| Oven Program | Initial 40°C for 3 min, ramp to 200°C at 5°C/min, then to 230°C at 10°C/min, hold for 3 min |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 55-500 |
| Data sourced from a study on volatile compounds in rice. mdpi.com |
Mass Spectral Fragmentation Pattern Analysis for Identification
Electron ionization (EI) is a common ionization technique used in GC-MS. In EI, the analyte molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The resulting mass spectrum is a unique fingerprint of the compound, which can be used for its identification by comparing it to a spectral library, such as the NIST Mass Spectral Library. nist.govnist.gov
The fragmentation of alkanes is characterized by the cleavage of C-C bonds, resulting in a series of carbocation fragments. chemguide.co.uk For branched alkanes like this compound, fragmentation is more likely to occur at the branching points due to the increased stability of the resulting secondary or tertiary carbocations. knockhardy.org.uk The mass spectrum of this compound will exhibit a characteristic pattern of peaks corresponding to these fragment ions. The molecular ion peak (M+) for this compound would be at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 170.33 g/mol . nist.gov However, the molecular ion peak for alkanes can sometimes be weak or absent. libretexts.org The fragmentation pattern will show clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org
Spectroscopic Characterization Approaches
While GC-MS is a powerful tool for identification, spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed structural information, confirming the molecular structure of this compound.
Infrared (IR) Spectroscopy for Structural Insights
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule. For an alkane like this compound, the IR spectrum is relatively simple and is characterized by absorptions corresponding to C-H stretching and bending vibrations. nist.gov
C-H Stretching: Strong absorptions in the region of 2850-3000 cm⁻¹ are characteristic of C-H stretching vibrations in alkanes.
C-H Bending: Absorptions in the region of 1350-1480 cm⁻¹ correspond to C-H bending vibrations. The presence of methyl (-CH₃) and methylene (B1212753) (-CH₂) groups will give rise to distinct peaks in this region.
The NIST Chemistry WebBook provides access to the gas-phase IR spectrum of this compound, which can be used as a reference for its identification. nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the structure of this compound.
¹H NMR Spectroscopy: This technique provides information about the different types of protons (hydrogen atoms) in a molecule and their chemical environment. The spectrum would show distinct signals for the protons of the methyl groups and the various methylene groups along the decane (B31447) chain. The chemical shifts, splitting patterns (multiplicity), and integration of the signals would allow for the assignment of each proton to its specific position in the structure.
Advanced Separation and Purification Strategies (e.g., Distillation, Preparative Chromatography)
The isolation and purification of this compound, particularly from complex hydrocarbon mixtures or from its isomers, necessitate the use of sophisticated separation and purification techniques. The choice of method often depends on the initial concentration of the target compound, the nature of the impurities, and the desired final purity.
Distillation
Fractional distillation is a fundamental technique for separating hydrocarbons based on differences in their boiling points. studymind.co.uksavemyexams.com Crude oil, a primary source of alkanes, is separated into various fractions using this method in large industrial fractionating columns. savemyexams.com The process involves heating the crude oil mixture, causing components to vaporize and rise through a column with a temperature gradient—hotter at the bottom and cooler at the top. studymind.co.uksavemyexams.com Hydrocarbons condense at different levels corresponding to their boiling points, allowing for their separation. savemyexams.com Smaller molecules with lower boiling points rise higher in the column before condensing. studymind.co.uk
While fractional distillation is effective for separating hydrocarbons with significantly different boiling points, the separation of closely related isomers like this compound from other C12 alkanes can be challenging due to their similar boiling points. In such cases, highly efficient fractional distillation columns with a large number of theoretical plates are required to achieve a reasonable degree of separation.
Another relevant process is isomerisation, where straight-chain alkanes are converted into branched isomers by heating them in the presence of a catalyst, such as platinum on an aluminium oxide support. crunchchemistry.co.uk The resulting mixture can then be separated, often using molecular sieves like zeolites, which can differentiate between straight-chain and branched-chain molecules. crunchchemistry.co.uk
Preparative Chromatography
Preparative chromatography is a powerful technique for the isolation and purification of specific compounds from a mixture. researchgate.net Unlike analytical chromatography, which focuses on identification and quantification, preparative chromatography aims to isolate larger quantities of a pure substance. researchgate.net
Preparative Gas Chromatography (pGC):
For volatile compounds like this compound, preparative gas chromatography (pGC) is a highly effective purification method. researchgate.net In pGC, the sample mixture is vaporized and carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary liquid or solid phase. By carefully selecting the column and operating conditions (e.g., temperature program, carrier gas flow rate), it is possible to separate isomers with very similar physical properties. vurup.skstackexchange.com The separated components are then directed to a collection system as they elute from the column. researchgate.net This technique has been successfully used to separate isomers of various compounds, including insect pheromones. tandfonline.com
Preparative Liquid Chromatography (LC):
Preparative liquid chromatography, including high-performance liquid chromatography (HPLC), is another valuable tool for purifying hydrocarbon isomers. In this technique, the sample is dissolved in a liquid mobile phase and passed through a column packed with a solid stationary phase. The separation occurs based on the differential adsorption or partitioning of the components.
For the separation of nonpolar compounds like alkanes, normal-phase chromatography with a polar stationary phase (e.g., silica (B1680970) gel) and a nonpolar mobile phase can be employed. vurup.sk Alternatively, reversed-phase chromatography, which uses a nonpolar stationary phase and a polar mobile phase, can also be adapted for this purpose. The separation of olefinic isomers has been achieved using liquid chromatography with a C18 stationary phase and a mobile phase containing alkane or alkene additives. google.com
High-speed counter-current chromatography (HSCCC) is a type of liquid-liquid chromatography that has proven effective for separating complex natural products, including isomers. nih.gov This technique avoids the use of a solid support, which can sometimes lead to irreversible adsorption of the sample.
In the synthesis of related compounds, such as the sex pheromones of Leucoptera coffeella, column chromatography using silica gel with an n-hexane eluent has been used to purify the crude product. mdpi.com
The following table summarizes key aspects of these advanced separation techniques:
| Separation Technique | Principle of Separation | Application for this compound | Key Considerations |
| Fractional Distillation | Difference in boiling points of components. studymind.co.uksavemyexams.com | Initial separation from hydrocarbons with significantly different chain lengths. savemyexams.com | Requires high efficiency columns for separating isomers with close boiling points. |
| Preparative Gas Chromatography (pGC) | Differential partitioning between a mobile gas phase and a stationary phase. researchgate.net | High-purity isolation of this compound from its isomers and other volatile impurities. researchgate.netvurup.sk | Volatility of the compound is essential. Column selection and optimization of parameters are critical. stackexchange.com |
| Preparative Liquid Chromatography (LC) | Differential adsorption or partitioning between a liquid mobile phase and a solid stationary phase. google.com | Purification from less volatile or more polar impurities. Separation from isomers is possible with optimized systems. vurup.skgoogle.com | Choice of stationary and mobile phases is crucial. Can be scaled up for larger quantities. nih.gov |
Environmental Distribution, Origin, and Biogeochemical Cycling of 2,6 Dimethyldecane
Occurrence in Natural and Anthropogenic Matrices
The branched-chain alkane 2,6-dimethyldecane is a volatile organic compound (VOC) that has been identified across a diverse range of natural and man-made environments. Its presence is documented in biological organisms, food products, and materials associated with human activity, highlighting its varied origins and distribution pathways.
This compound is synthesized by various organisms and released as a metabolite, contributing to the complex blend of volatiles they emit.
Plant Extracts: The compound has been identified in the ethanolic extracts of khat (Catha edulis) leaves. researchgate.net In one study analyzing different varieties, this compound was detected in the mature leaves of the "Kofat" species. researchgate.net
Fungal Metabolites: Several fungal species are known to produce this compound. It has been detected in the volatile profiles of liquid cultures of Trichoderma harzianum. oup.comoup.com It was also identified in the hexane (B92381) extract of Chaetomium globosum, an endophytic fungus isolated from the roots of Urginea indica. nih.govresearchgate.net Furthermore, the endophytic fungus Gliocladium roseum is reported to produce a variety of hydrocarbons, with analyses identifying related branched alkanes like 2,6-dimethyl undecane. nih.gov The production of this compound was also noted in studies of Aspergillus flavus grown on corn. aaem.pl
Insect Pheromones: While various dimethyldecane isomers and related structures are significant in insect communication, the specific role of this compound is less defined. Chemical analyses of extracts from the abdominal glands of black carpenter ants (Camponotus pennsylvanicus) identified related compounds such as 2,9-dimethyldecane (B86642) and 2,6-dimethylheptadecane, which are part of their complex chemical profile. researchgate.netikprress.org Research into the aggregation pheromone of flour beetles, 4,8-dimethyldecanal, has led to the synthesis of analogues for pest management, including 2,6-dimethyloctyl formate, but did not identify this compound as a natural pheromone for these species. ias.ac.in
The unique VOC profiles of foodstuffs can serve as fingerprints for authentication, and this compound has emerged as a useful biomarker in this context.
Meat: In the field of food authenticity, this compound has been identified as a key volatile marker for differentiating meat sources. kosfaj.org Specifically, it was found to be a dominant and robust marker in mixtures of beef and wild boar meat, allowing for the detection of adulteration. ukm.myresearchgate.netukm.my It has also been detected in studies profiling the VOCs of raw beef under different packaging conditions. nih.gov
Rice: The compound is a known volatile component of rice, and its concentration can vary based on geographical origin. openagrar.deatlantis-press.com Studies aiming to discriminate rice from different provinces in Northeast China identified this compound as a discriminative marker. mdpi.comresearchgate.net Its concentration was found to be significantly higher in rice samples from Liaoning province compared to those from Heilongjiang and Jilin. mdpi.com These alkanes in rice are generally considered to be related to lipid decomposition. mdpi.comresearchgate.net
Table 1: Concentration of this compound in Rice from Different Geographical Origins Data sourced from a 2022 study on the geographical discrimination of rice from Northeast China. mdpi.com
| Geographical Origin (Province) | Average Concentration (μg/kg) |
| Liaoning | 12.15 |
| Heilongjiang | Lower than Liaoning |
| Jilin | Lower than Liaoning |
Volatile compounds can migrate from packaging materials into food and the surrounding environment. Research has shown that this compound and its isomers are among the substances emitted from common polymers. While isomers like 3,6-dimethyldecane (B102459) and 4,6-dimethyldecane (B1670054) have been noted as being released from polyolefin resins and polypropylene (B1209903) (PP), this compound itself has been specifically identified in studies discriminating between virgin and recycled polyethylene (B3416737) (PE). frontiersin.orgresearchgate.netmdpi.comdoi.org These branched alkanes can be generated during the polymerization process or subsequent manufacturing steps. frontiersin.orgmdpi.com
The volatility of this compound facilitates its distribution in the environment. It has been detected during in-borehole gas monitoring at a marine terminal, indicating its presence as an atmospheric contaminant in industrial areas. ntou.edu.tw Its potential for environmental partitioning is described by its octanol-air partition coefficient (KOA), a key parameter for modeling its movement between air, soil, and vegetation. acs.org Chemical registration databases list it as an isoalkane constituent in hydrocarbon mixtures, which have recognised pathways for environmental transport and distribution, including phototransformation in air and soil. europa.eueuropa.eu
Microbial Degradation Mechanisms and Pathways
The persistence of this compound in the environment is mediated by microbial activity. As a branched-chain alkane, it is generally considered more resistant to degradation than its linear counterparts. nih.govfrontiersin.org However, numerous microorganisms have evolved the necessary enzymatic machinery to utilize such compounds as a source of carbon and energy. nih.gov
The aerobic breakdown of branched alkanes like this compound is initiated by the introduction of an oxygen atom, a reaction catalyzed by a class of enzymes known as monooxygenases or hydroxylases. ijabbr.com
Initial Oxidation: The degradation pathway typically begins with the terminal or sub-terminal hydroxylation of the alkane chain. ijabbr.com This first, crucial step is carried out by powerful oxidizing enzymes. Several classes of alkane hydroxylases are known to act on medium to long-chain alkanes, including:
Integral-membrane non-heme iron monooxygenases (e.g., AlkB): These are commonly found in bacteria that degrade medium-chain length alkanes. nih.govkemdiktisaintek.go.id
Cytochrome P450 monooxygenases: This is another major family of enzymes capable of hydroxylating alkanes. nih.gov
Flavin-dependent monooxygenases (e.g., LadA): Found in thermophilic bacteria like Geobacillus thermodenitrificans, LadA hydroxylates long-chain alkanes (C15-C36) to their corresponding primary alcohols. frontiersin.orgnih.gov
Subsequent Dehydrogenation: Following the initial hydroxylation, the resulting alcohol (e.g., 2,6-dimethyldecanol) is further oxidized. This is typically accomplished by a sequence of alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases, which convert the alcohol first to an aldehyde and then to a carboxylic acid (e.g., 2,6-dimethyldecanoic acid). nih.gov This fatty acid can then enter central metabolic pathways, such as beta-oxidation, to be fully mineralized.
Studies have shown that hydrocarbon-degrading bacteria like Alcanivorax species are particularly efficient at breaking down branched alkanes. nih.govfrontiersin.org Furthermore, specific strains of Pseudomonas citronellolis have been engineered to effectively degrade this compound.
Role of Microbial Consortia in Biotransformation
The biodegradation of complex and recalcitrant hydrocarbons like this compound in the environment is often accomplished not by single microbial species, but by the synergistic action of microbial consortia. mdpi.com These consortia, which can be composed of various bacteria and fungi, exhibit greater metabolic capabilities and environmental adaptability than individual strains. mdpi.com The effectiveness of a microbial consortium lies in the division of metabolic labor, where different species perform distinct functional roles, collectively leading to the complete degradation of a pollutant. mdpi.comnih.gov In such mixed cultures, one microorganism may utilize the metabolic intermediates produced by another, preventing the accumulation of potentially toxic byproducts and driving the degradation pathway forward. mdpi.com
Identification of Biologically Derived Intermediates in Biodegradation Processes
The identification of intermediate compounds is crucial for elucidating the metabolic pathways involved in the biodegradation of pollutants. In several distinct biological processes, this compound has been identified as a metabolic intermediate, indicating its role in the biogeochemical cycling of carbon.
During the biodegradation of the azo dye Congo red by Bacillus strains, Gas Chromatography-Mass Spectrometry (GC-MS) analysis detected this compound as one of the metabolites formed during the breakdown of the parent dye molecule. ekb.eg Similarly, in a study on lignin (B12514952) degradation by Streptomyces sp. S6, this compound was detected as a product. nih.gov Its presence suggested that a ring-opening reaction of the complex lignin polymer had occurred. nih.gov Interestingly, the same study noted that this compound, which was present in the initial untreated samples, was no longer detectable after 3 and 7 days of treatment with the Streptomyces strain, implying that it was not only an intermediate of lignin breakdown but was also subsequently degraded by the microorganism. nih.gov
The following table summarizes instances where this compound has been identified as a biologically derived intermediate.
| Original Compound/Process | Microorganism(s) | Intermediate Detected | Significance | Source |
|---|---|---|---|---|
| Congo Red (Azo Dye) | Bacillus licheniformis S2 | This compound | Identified as a metabolite in the breakdown of a complex synthetic dye. | ekb.eg |
| Lignin (Kraft Lignin) | Streptomyces sp. S6 | This compound | Product indicates the occurrence of aromatic ring-opening reactions and is subsequently degraded. | nih.gov |
Enzyme Recruitment in Hydrocarbon Biodegradation
Branched-chain alkanes such as this compound are known to be recalcitrant to biodegradation compared to their linear counterparts. researchgate.netnih.gov The breakdown of these challenging compounds can be achieved through innovative biological mechanisms like enzyme recruitment. researchgate.netnih.govresearchgate.netnih.gov This process involves utilizing enzymes from one metabolic pathway to act on substrates from a different, newly introduced pathway, thereby creating novel degradation capabilities. researchgate.netnih.gov
A seminal study demonstrated this principle by engineering a strain of Pseudomonas citronellolis to degrade recalcitrant hydrocarbons. researchgate.netnih.govnih.gov The wild-type P. citronellolis possesses a pathway for degrading citronellol (B86348) but cannot naturally metabolize this compound. researchgate.netnih.gov Researchers created n-decane-utilizing (Dec+) mutants of this bacterium, which were found to be constitutive for the expression of enzymes involved in medium- to long-chain alkane oxidation. researchgate.netnih.govresearchgate.net
These Dec+ mutants acquired the ability to metabolize not only their target n-alkanes but also a range of recalcitrant branched hydrocarbons, including this compound and 3,6-dimethyloctane. researchgate.netnih.govnih.gov The degradation of a related compound, 2,6-dimethyl-2-octene, was shown to proceed via the citronellol pathway. researchgate.netnih.gov This was confirmed by the detection of citronellol as an intermediate and the induction of geranyl-coenzyme A carboxylase, a key enzyme in the citronellol pathway. researchgate.netnih.govnih.gov This research provides a clear example of how enzyme recruitment can furnish a microorganism with a pathway for the biodegradation of otherwise persistent branched hydrocarbons like this compound. researchgate.netnih.govnih.gov
Role of 2,6 Dimethyldecane in Advanced Organic Synthesis and Medicinal Chemistry Research
Intermediate in Complex Natural Product Total Synthesis
Derivatives of 2,6-dimethyldecane are recognized as versatile intermediates in the multistep synthesis of various natural products. thegoodscentscompany.comthegoodscentscompany.com Their specific structural features allow for the construction of complex molecular architectures.
In organic synthesis, derivatives of this compound have been effectively employed to produce the racemic forms of several natural products. thegoodscentscompany.comthegoodscentscompany.com A racemic mixture contains equal amounts of left- and right-handed enantiomers of a chiral molecule. The synthesis of these mixtures is often a crucial step in discovering and evaluating the biological activity of complex molecules. A key intermediate derived from a related precursor, 2,6-dimethyl-2,6-tetrahydropyrancarbolactone, has proven particularly useful in this regard. thegoodscentscompany.comnih.gov
The synthetic utility of this compound-related structures is highlighted by their application in preparing precursors for specific, biologically significant compounds. Research has demonstrated that the intermediate 2,6-dimethyl-2,6-tetrahydropyrancarbolactone, which can be prepared from 2,6-dimethylcyclohexanone, is a versatile building block for the synthesis of (±)-frontalin, (±)-cinenic acid, and (±)-linaloyl oxide. thegoodscentscompany.comnih.gov
Frontalin (B1251666): This compound is a well-known pheromone of several species of bark beetles and also functions as a pheromone in Asian elephants. wikipedia.org The synthesis of its racemic form is a common objective in organic chemistry. uni.lu
Cinenic Acid: This is another natural product whose synthesis can be facilitated by intermediates structurally related to this compound. thegoodscentscompany.com
Linaloyl Oxide: These are naturally occurring monoterpenes found in many plants. thegoodscentscompany.comwikipedia.org The synthetic pathways to linaloyl oxide precursors can leverage the structural framework provided by this compound derivatives. thegoodscentscompany.comnih.gov
Derivatives in Pharmaceutical Agent Development
The structural motif of this compound is also significant in medicinal chemistry, where its derivatives have been explored for the development of new therapeutic agents. thegoodscentscompany.comthegoodscentscompany.com
In the pursuit of new drugs, scientists design and synthesize analogs of parent compounds to modulate biological activity. Derivatives of this compound have served as the foundation for such analogs, particularly in the synthesis of 2,2-dimethylchroman (B156738) structures. thegoodscentscompany.comthegoodscentscompany.com These synthesized analogs have been investigated for their potential as inhibitors of glucose-sensitive insulin (B600854) secretion and as vasorelaxants, indicating their therapeutic promise for conditions like diabetes. thegoodscentscompany.com
Understanding how a compound works at the molecular level is crucial for drug development. Research into the derivatives of this compound suggests that their biological effects may be mediated through multiple pathways, including the modulation of ion channels. thegoodscentscompany.com Specifically, certain analogs have been shown to interact with ATP-sensitive potassium (KATP) channels and influence calcium signaling. thegoodscentscompany.com
Potassium ATP (KATP) Channels: These channels are complex proteins composed of Kir6.x and sulfonylurea receptor (SUR) subunits that couple the metabolic state of a cell to its electrical activity. uni.lufragranceu.com The binding of pharmaceutical agents to these channels can either open or block them, leading to significant physiological responses. uni.lucenmed.com For instance, the opening of KATP channels in vascular smooth muscle leads to relaxation and vasodilation. wikipedia.org
Calcium Signaling: Calcium ions are critical second messengers involved in a vast array of cellular processes. frontiersin.org The modulation of calcium influx or release from intracellular stores is a key mechanism for many drugs. wikipedia.org Analogs derived from this compound are believed to exert some of their effects by influencing these calcium signaling pathways. thegoodscentscompany.com
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. uni.lu By synthesizing and testing a series of related analogs, researchers can identify the key structural features required for potency and selectivity. In the context of this compound derivatives, SAR studies on 2,2-dimethylchroman analogs have been conducted. thegoodscentscompany.com For example, these studies led to the identification of a particularly potent compound, designated 14o, which exhibited selectivity for pancreatic endocrine tissue, making it a promising candidate for further development as a treatment for diabetes. thegoodscentscompany.com
Fundamental Contributions to Hydrocarbon Reaction Mechanism Studies
This compound, as a representative branched-chain alkane, serves as a crucial model compound in studies aimed at elucidating hydrocarbon reaction mechanisms, particularly in the context of atmospheric chemistry. evitachem.com The atmospheric oxidation of volatile organic compounds (VOCs) is a complex process that contributes to the formation of ground-level ozone and secondary organic aerosols (SOA), which are key components of smog. whiterose.ac.ukresearchgate.net Understanding the reaction pathways of individual hydrocarbons is essential for developing accurate air quality models.
Branched alkanes, such as this compound, exhibit different reaction kinetics and form different products compared to their straight-chain counterparts. ca.govivl.se Their inclusion in mechanistic studies provides valuable data for refining comprehensive chemical models like the Statewide Air Pollution Research Center (SAPRC) mechanisms. whiterose.ac.ukca.govcopernicus.org These models are used to calculate ozone reactivity scales, such as the Maximum Incremental Reactivity (MIR) scale, which quantifies the ozone-forming potential of a VOC. ca.govca.gov
Research in this area focuses on determining key parameters for the atmospheric reactions of branched alkanes:
Rate Constants: Measuring the rates at which these compounds react with atmospheric oxidants like the hydroxyl radical (·OH).
Product Formation: Identifying the various alcohols, aldehydes, ketones, and other oxygenated products that result from oxidation.
Reaction Branching Ratios: Quantifying the proportion of different reaction pathways, which is critical for model accuracy. whiterose.ac.uk
By studying the specific reaction pathways of compounds like this compound, scientists can improve the predictive capabilities of atmospheric models, leading to a better understanding of pollutant formation and more effective air quality management strategies. evitachem.comresearchgate.net
Application as a Component in Specialized Chemical Formulations (e.g., Synthetic Olfactory Mimics)
This compound has been utilized as a key component in highly specialized chemical formulations, most notably in the creation of synthetic olfactory mimics for ecological research. A prominent example is its use in the development of a "Synthetic Materials Mimic" (SMM) for vulture olfaction studies. unl.eduresearchgate.net This research aimed to investigate whether the behavior of vultures damaging synthetic materials like vinyl and plastics is driven by smell. researchgate.net
To create the mimic, researchers collected and analyzed the volatile compounds emitted from 21 different vulture-damaged objects using gas chromatography-mass spectrometry. researchgate.net From these analyses, they identified the 27 most frequently occurring compounds to formulate the SMM. unl.edu Among the identified compounds were 3,6-dimethyldecane (B102459) and 3,7-dimethyldecane. unl.eduresearchgate.net However, these specific isomers were not commercially available for the formulation. Consequently, researchers used this compound as a direct substitute for both, combining their target percentages into a single component in the final mimic. unl.edu
The resulting formulation, containing this compound, was designed to be a standardized scent lure for use in bioassays to test the olfactory responses of captive vultures. unl.edu This application underscores the role of specific, structurally similar hydrocarbons as essential components in creating complex chemical blends for scientific investigation.
| Compound | Frequency of Occurrence (out of 21 samples) | Target % in Mimic |
|---|---|---|
| Nonanal | 22 | 15.3 |
| Octanal | 22 | 11.9 |
| Hexanal | 22 | 7.2 |
| Heptanal | 18 | 6.13 |
| Undecane | 22 | 4.96 |
| 2-Ethyl-1-hexanol | 10 | 16.5 |
| This compound* | 16/17 | 12.0 |
*Used as a substitute for the non-commercially available 3,6-dimethyldecane and 3,7-dimethyldecane. unl.edu
Theoretical and Computational Investigations of 2,6 Dimethyldecane and Alkane Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental in understanding the electronic structure and predicting the reactivity of molecules like 2,6-dimethyldecane. These computational methods, rooted in solving the Schrödinger equation, provide insights into chemical reactions by analyzing potential energy surfaces. scienceopen.com Density functional theory (DFT) is a commonly used approximation for systems containing several hundred atoms. scienceopen.com For alkanes, these calculations can elucidate reaction mechanisms and estimate transition state energies, which is crucial for predicting reaction pathways. rsc.org
The reactivity of alkanes, such as their reaction with hydroxyl radicals (•OH), can be modeled using quantum mechanical methods like ab initio (MP2) and hybrid DFT (BHandHLYP). researchgate.net These calculations help determine rate constants and understand the temperature dependence of these reactions. researchgate.net For instance, the study of reactions between •OH and various alkanes, including ethane, propane, and butane, has been successfully modeled, providing Arrhenius equations over a range of temperatures. researchgate.net The development of accurate modeling tools for reaction kinetics is a significant area of research, with hybrid models that combine quantum mechanical calculations with experimental data showing increased reliability. researchgate.net
Furthermore, quantum chemistry approaches are employed to determine the rate coefficients for reactions where experimental data is lacking. researchgate.net For example, calculations at the BHandHLYP/aug-cc-pVDZ level of theory have been used to find rate coefficients for numerous reactions, with results often falling within a factor of two of experimental values where available. researchgate.net The electronic properties of alkanes, such as HOMO and LUMO energies, can also be predicted using supervised learning models trained on data from quantum chemistry calculations and molecular topological indices. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational flexibility and intermolecular interactions of alkanes. researchgate.net These simulations track the movement of atoms over time, providing a detailed picture of molecular motion and how molecules interact with each other and their environment. researchgate.netgalaxyproject.org
For alkanes, MD simulations can reveal the various conformations a molecule like this compound can adopt. The analysis of root-mean-square deviation (RMSD) over a simulation trajectory shows how much the protein's conformation deviates from its initial state. galaxyproject.org The presence of distinct peaks in an RMSD histogram can indicate the existence of multiple stable conformations. galaxyproject.org
MD simulations are also used to study the interactions between alkanes and other materials. For example, simulations have been used to investigate the interaction between linear chain alkanes and a palygorskite coating, revealing that the interaction is attractive and dominated by electrostatic energy. mdpi.com The chain length of the alkane was found to significantly influence the strength of these interactions and the diffusion behavior of the molecules. mdpi.com Similarly, MD simulations have been employed to study the diffusion of single alkane molecules within carbon nanotubes, showing that the nanotube's diameter and the alkane's chain length are critical factors affecting the behavior of the confined alkane. nankai.edu.cn
The equation of state for alkane fluids like propane, pentane, and decane (B31447) has been investigated using MD calculations. These studies have shown that traditional united-atom models can be improved by incorporating realistic anisotropic intermolecular potential functions. aip.org Furthermore, MD simulations have been used to calculate the liquid-vapor coexisting properties of n-alkanes, with results showing good agreement with experimental data for certain force field models. bohrium.com
Application of Machine Learning and Neural Networks for Predicting Alkane Properties
Machine learning (ML) and artificial neural networks (ANNs) have emerged as powerful tools for accurately predicting the physical and thermochemical properties of alkanes. garethconduit.orgresearchgate.net These models can be trained on existing experimental and computational data to establish relationships between molecular structure and properties, and then use these relationships to make predictions for new or uncharacterized compounds. garethconduit.orgarxiv.org
Several studies have demonstrated the effectiveness of ANNs in predicting a wide range of alkane properties, including boiling point, heat capacity, vapor pressure, melting point, and flash point. garethconduit.orgresearchgate.netarxiv.org These neural network models often outperform traditional group additivity methods and other statistical approaches in terms of accuracy. garethconduit.orgacs.org A key advantage of these methods is their ability to learn from fragmented data, leveraging property-property correlations to enhance prediction quality. garethconduit.orgarxiv.org For instance, a neural network can be trained to use a set of five chemical descriptors to uniquely characterize each alkane. garethconduit.orgarxiv.org
ML models, such as support vector regression (SVR) and random forest regression (RFR), have been successfully used to predict thermochemical properties like the standard enthalpy of formation (ΔfH0) for alkanes. acs.org Linear regression (LR) models have also been developed to predict the thermochemical properties of long-chain alkanes (longer than C10) by using the properties of shorter alkanes as a training set. acs.org These LR models have shown high accuracy in predicting Gibbs free energies and enthalpies of formation, outperforming traditional group contribution methods. acs.org
The application of machine learning also extends to creating interatomic potentials (ML-IAPs) for hydrocarbons. nih.gov These potentials, generated using methods like sparse Gaussian process regression (SGPR) based on DFT data, show excellent transferability to long alkanes and can accurately describe intermolecular interactions. nih.gov This represents a step towards creating universal, high-quality force fields for organic molecules. nih.gov
Table 1: Machine Learning Models for Alkane Property Prediction
| Model Type | Predicted Properties | Key Findings |
|---|---|---|
| Artificial Neural Networks (ANN) | Boiling point, heat capacity, vapor pressure, melting point, flash point, kinematic viscosity | Outperforms many physico-chemical/thermodynamic methods; can be trained on fragmented data. garethconduit.orgresearchgate.netarxiv.org |
| Support Vector Regression (SVR) | Standard enthalpy of formation (ΔfH0) | Provides better predictions than Benson's group additivity method. acs.org |
| Linear Regression (LR) | Thermochemical properties (Gibbs free energy, enthalpy) for long-chain alkanes | Accurately predicts properties for alkanes longer than C10, outperforming group contribution methods. acs.org |
| Machine Learning Interatomic Potentials (ML-IAP) | Interatomic potentials, intermolecular interactions | Shows excellent transferability to long alkanes and accurately describes potential energy surfaces. nih.gov |
Modeling Approaches for Environmental Fate and Transport
Modeling the environmental fate and transport of chemical compounds like this compound is essential for assessing their potential ecological risks. osti.gov These models predict how a chemical will move and transform in different environmental compartments such as air, water, soil, and sediment. researchgate.net
For complex mixtures like gasoline, which contains numerous hydrocarbon compounds including branched alkanes, a common approach is to group the components into "blocks" with similar physicochemical properties and degradation rates. osti.gov Mass balance models, such as the Level III Equilibrium Criterion (EQC) model, can then be used to estimate the concentrations of these blocks in various environmental media following their release. osti.gov
The environmental fate of a chemical is influenced by processes like volatilization, dissolution in water, adsorption to soil and sediment, and degradation (both biotic and abiotic). nih.gov Quantitative structure-activity relationships (QSARs) are often used to predict these environmental parameters based on the molecular properties of the compound. nih.gov A significant number of QSAR equations have been developed for properties like the dissociation constant (pKa), water solubility, and adsorption to soils. nih.gov
For branched alkanes, which are a significant component of fuels like diesel, specific models are being developed to predict their potential to form secondary organic aerosols (SOA). copernicus.orgcopernicus.org The Unified Partitioning Aerosol Phase Reaction (UNIPAR) model, for example, has been extended to simulate SOA formation from the multiphase reactions of various branched alkanes. copernicus.orgcopernicus.org This model considers factors like the carbon length and branching structure of the alkane, as branching can affect properties like vapor pressure and the propensity for autoxidation reactions, which are important in SOA formation. copernicus.orgcopernicus.org Studies using such models have suggested that branched alkanes in diesel fuel may contribute a higher proportion of SOA compared to linear alkanes. copernicus.org
Table 2: Environmental Fate Modeling Approaches for Alkanes
| Model/Approach | Focus | Key Processes Modeled |
|---|---|---|
| Mass Balance Models (e.g., EQC) | Regional fate and transport of hydrocarbon mixtures | Partitioning between air, water, soil, and sediment. osti.gov |
| Quantitative Structure-Activity Relationships (QSARs) | Prediction of environmental parameters from molecular structure | Dissociation, water dissolution, adsorption, degradation. nih.gov |
| UNIPAR Model | Secondary Organic Aerosol (SOA) formation from branched alkanes | Multiphase partitioning, aerosol phase reactions, influence of branching on autoxidation. copernicus.orgcopernicus.org |
Comparative Isomer Research and the Impact of Branching on Chemical Behavior
Synthetic Challenges and Advantages of Different Dimethyldecane Isomers
The synthesis of specific branched alkanes like 2,6-dimethyldecane presents unique challenges. Unlike linear alkanes, the targeted creation of highly branched structures requires multi-step procedures and often results in a mixture of isomers that are difficult to separate. oup.comresearchgate.net The low solubility of intermediates can also hinder the synthesis of high-molecular-weight alkanes. oup.com
Common synthetic strategies involve creating new carbon-carbon bonds through reactions such as Grignard reactions, aldol (B89426) additions, and Wittig reactions. plymouth.ac.uk For instance, one approach to synthesizing branched alkanes involves reacting a suitable Grignard reagent with an ethyl ester to produce a tertiary alcohol, which is then dehydrated and hydrogenated. plymouth.ac.uk However, this method can result in identical branches. Another technique is the alkylation of 1,3-dithiane (B146892) followed by desulfurization, which offers a versatile route to various long-chain alkanes. oup.com
The synthesis of this compound specifically can be achieved through a multi-step process that may involve the use of iron(II) acetate (B1210297) and subsequent hydrogenation. The hydroisomerization of n-dodecane over catalysts like Pt-supported ZSM-48 is another important industrial method for producing branched isomers, including dimethyldecanes. bohrium.com This process is crucial for producing high-octane gasoline components. researchgate.net The choice of catalyst and reaction conditions can favor the formation of certain isomers, with ZSM-48 showing excellent shape selectivity for producing this compound. bohrium.com
Challenges in synthesis often revolve around controlling the regioselectivity of the branching and purifying the desired isomer from a complex mixture of products. oup.comstackexchange.com Industrial processes like catalytic reforming can increase branching but also produce a mixture of products, including aromatic compounds. stackexchange.com Therefore, the development of chemocatalytic methods for the targeted synthesis of densely-branched isoalkanes is an active area of research. researchgate.net
Differential Reactivity and Stability Among Isomers
The stability and reactivity of dimethyldecane isomers are directly influenced by the position of the methyl branches. Branched alkanes are generally more stable than their linear counterparts, a phenomenon known as protobranching. researchgate.net This increased stability is not due to the repulsion of bulky groups but rather to more complex electronic effects. researchgate.net
While alkanes are generally unreactive, their reactions, such as oxidation and substitution, are influenced by their structure. ncert.nic.in The presence of tertiary carbon atoms (a carbon atom bonded to three other carbon atoms), as found in many branched alkanes, can create sites of increased reactivity under certain conditions. For example, in hydroisomerization, the distribution of monomethyl and dimethyl isomers is highly dependent on reaction temperature and catalyst properties. bohrium.com High temperatures tend to favor the formation of multi-branched isomers like dimethyldecanes. bohrium.com
The specific placement of methyl groups in this compound influences its interactions with other molecules and its behavior in chemical reactions, distinguishing it from other isomers.
Spectroscopic and Chromatographic Discrimination of Isomers
Distinguishing between the numerous isomers of dimethyldecane requires sophisticated analytical techniques, primarily gas chromatography (GC) and mass spectrometry (MS). unl.edunih.gov
Gas Chromatography (GC):
In gas chromatography, the elution order of alkane isomers is related to their boiling points and molecular shape. On non-polar capillary columns, branched alkanes generally elute earlier than their straight-chain counterparts. unl.edu The degree of branching affects the retention time; more compact, highly branched isomers tend to have shorter retention times. researchgate.net However, the elution patterns can be complex, and isomers with different carbon chain lengths can sometimes overlap, making identification challenging. unl.edu
To aid in identification, Kovats retention indices (KI) are often used. These indices provide a standardized measure of retention time, which helps in comparing results across different systems and in tentatively identifying compounds based on established patterns for various classes of methyl-branched alkanes. unl.edunih.gov For example, on a standard non-polar column, 2,3-dimethyldecane (B1670047) has a reported KI of 1155-1158, while 2,9-dimethyldecane (B86642) has a KI of 1130-1146. nih.govnih.gov This difference allows for their separation and discrimination.
Interactive Data Table: Kovats Retention Indices of Selected Dimethyldecane Isomers
| Isomer | Kovats Retention Index (Standard Non-polar) | PubChem CID |
| 2,3-Dimethyldecane | 1155, 1158 nih.gov | 86544 |
| 2,9-Dimethyldecane | 1130, 1145.8 nih.gov | 517733 |
Note: Click on the column headers to sort the data.
Mass Spectrometry (MS):
When coupled with GC (GC-MS), mass spectrometry provides structural information that is crucial for identifying isomers. The electron impact (EI) mass spectra of alkanes are characterized by fragmentation patterns. While the molecular ion (the ion corresponding to the intact molecule) may be weak or absent, the fragmentation patterns can reveal the branching structure. amanote.com Specific fragment ions can be indicative of the positions of the methyl groups. amanote.com However, computerized matching of mass spectra for methyl-branched alkanes can be unreliable, especially for complex mixtures. unl.edu Therefore, combining retention index data with mass spectral interpretation is often necessary for confident identification. unl.edunih.gov
Advanced MS techniques, such as linked-scan daughter ion monitoring, can provide more detailed structural information and help to distinguish between co-eluting isomers. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for unambiguous structure elucidation, although it is less commonly coupled directly with chromatography for this purpose. researchgate.net
Future Directions and Emerging Research Frontiers for 2,6 Dimethyldecane
Advancements in Biosensing and Diagnostic Applications
The detection of volatile organic compounds (VOCs) is a rapidly advancing frontier in diagnostics, offering non-invasive methods for identifying diseases and authenticating products. nih.govmdpi.com 2,6-Dimethyldecane has been identified as a key VOC biomarker in several of these applications.
Improved Food Authentication Markers : The adulteration of high-value meat products with cheaper alternatives is a significant issue in the food industry. ukm.my Recent studies have demonstrated that this compound can serve as a potent biomarker for authenticating meat. In one study using solid-phase microextraction coupled with gas chromatography-mass spectrometry (SPME/GC-MS), this compound was identified as a dominant and robust marker in mixtures of beef and wild boar meat. researchgate.netukm.my This finding opens the door for developing rapid and reliable biosensors or electronic nose systems to detect meat fraud. researchgate.netnih.gov Future research will likely focus on validating its efficacy across a wider range of meat types, processing conditions, and larger sample sizes to establish standardized detection protocols. evitachem.com
Cancer Diagnosis via VOCs : Exhaled breath and other bodily fluids contain thousands of VOCs that reflect the body's metabolic state. nih.govuq.edu.au Cancer cells produce a unique VOC signature, providing a promising avenue for early, non-invasive diagnosis. mdpi.comnih.gov Several studies have implicated branched-chain alkanes, including isomers of dimethyldecane, as potential cancer biomarkers. nih.govresearchgate.net Specifically, 2,2-dimethyldecane, a structural isomer of this compound, has been identified as a potential VOC biomarker in the breath of patients with head and neck cancer and in the urine of those with prostate cancer. uq.edu.augoogle.complos.org While direct evidence for this compound in all cancer types is still emerging, the established link for its isomers strongly suggests its potential. Future work will involve large-scale clinical trials to validate these VOC signatures and the development of highly sensitive and selective biosensors, potentially based on nanomaterials or advanced sensor arrays, for point-of-care cancer screening. mdpi.comnumberanalytics.comfrontiersin.org
Innovations in Green Chemistry Synthesis and Catalysis
Traditional methods for synthesizing alkanes often involve multi-step processes that may use harsh reagents or require significant energy input. semanticscholar.org The principles of green chemistry aim to develop more environmentally benign and efficient synthetic routes. raijmr.comrjpbcs.com
Future research into the synthesis of this compound is expected to focus on innovations in green chemistry and catalysis. One established route to similar branched alkanes involves the reaction of a Grignard reagent with a ketone, followed by dehydration and catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). evitachem.comsemanticscholar.org Innovations may focus on:
Developing Novel Catalysts : Research is ongoing to find more efficient, selective, and reusable catalysts for hydrocarbon synthesis. mdpi.com For the hydrogenation step in alkane synthesis, this could involve exploring catalysts based on earth-abundant metals or developing nanostructured catalysts that operate under milder conditions (lower temperature and pressure), reducing energy consumption. mdpi.com For example, hydroisomerization processes using zeolite-based catalysts are being explored for the production of specific branched alkanes. ccspublishing.org.cn
Utilizing Bio-based Feedstocks : A key goal of green chemistry is the use of renewable starting materials. Future syntheses could explore pathways starting from bio-based precursors rather than petroleum-derived chemicals.
Improving Atom Economy : Synthetic routes will be designed to maximize the incorporation of atoms from the reactants into the final product, minimizing waste. raijmr.com This involves replacing stoichiometric reagents with catalytic alternatives wherever possible. rjpbcs.com
Elucidation of Novel Biotransformation Pathways
Biotransformation, the use of biological systems like microorganisms or enzymes to perform chemical reactions, is a cornerstone of green chemistry. The ability of certain bacteria to metabolize hydrocarbons is well-documented and presents an opportunity for both bioremediation and the synthesis of valuable chemicals.
Research has shown that this compound can be part of microbial metabolic pathways.
Studies have demonstrated that modified strains of Pseudomonas citronellolis are capable of degrading this compound.
In studies on the biotransformation of myrcene (B1677589) by Pseudomonas putida, this compound was identified as a minor product in the metabolic profile. bibliotekanauki.pl
The anaerobic degradation of related isoprenoid alkenes by marine bacteria has been shown to proceed via hydration of double bonds, a key biotransformation mechanism. doi.org
Future research will aim to elucidate the specific enzymatic pathways responsible for the synthesis and degradation of this compound in these microorganisms. uminho.pt This could involve genomic and proteomic studies to identify the key enzymes (e.g., oxidases, reductases). A deeper understanding of these pathways could enable the development of engineered microbes for the sustainable production of this compound or its derivatives from renewable feedstocks like terpenes.
Expanding the Scope of Derivatization for Advanced Functional Materials
While this compound itself is a relatively simple alkane, it serves as a valuable scaffold for the synthesis of more complex and functionalized molecules. evitachem.com The process of derivatization involves chemically modifying a core structure to create analogues with specific desired properties.
Pharmaceutical Applications : A significant area of research involves the derivatization of the 2,6-dimethyl C12 backbone to create pharmaceutically active compounds. Research has shown that analogues derived from this structure can act as potent inhibitors of glucose-sensitive insulin (B600854) secretion. evitachem.com One such derivative, a 2,2-dimethylchroman (B156738) analogue, exhibited selectivity for pancreatic endocrine tissue, highlighting its potential in the development of new treatments for diabetes. evitachem.com Other derivatives have been investigated for their vasorelaxant properties, potentially interacting with potassium ATP channels. evitachem.com
Natural Product Synthesis : The this compound structural motif is a component of various natural products. Its derivatives have been used as key intermediates in the synthesis of compounds like frontalin (B1251666) and cinenic acid. evitachem.com
The future in this area lies in expanding the library of derivatives and employing advanced synthetic techniques, such as copper-hydride catalyzed hydroalkylation, to create novel carbo- and heterocyclic structures with enhanced biological activity and specificity. acs.org High-throughput screening of these new derivatives against various biological targets could uncover novel therapeutic agents for a wide range of diseases. Furthermore, the derivatization process itself can be optimized using modern chromatographic techniques to separate stereoisomers, which often exhibit different biological activities. researchgate.netresearchgate.net
Q & A
Basic: What are the optimal synthetic routes for 2,6-dimethyldecane in laboratory settings?
Methodological Answer:
this compound can be synthesized via alkylation of decane with methylating agents (e.g., methyl iodide or dimethyl sulfate) in the presence of a Lewis acid catalyst like AlCl₃. Reaction conditions typically involve temperatures of 60–80°C to enhance selectivity for the 2,6-isomer . For higher purity (>95%), fractional distillation under reduced pressure (e.g., 15–20 mmHg) is recommended, followed by characterization via GC-MS to confirm branching patterns .
Basic: How can researchers ensure the purity of this compound after synthesis?
Methodological Answer:
Post-synthesis purification requires a combination of techniques:
- Fractional Distillation : Separate isomers based on boiling point differences (e.g., this compound vs. 2,7-isomers).
- Chromatography : Use preparative GC or HPLC with a non-polar stationary phase (e.g., C18) to resolve branched alkane mixtures .
- Spectroscopic Validation : Confirm purity via ¹H/¹³C NMR (e.g., methyl group splitting patterns at δ 0.8–1.2 ppm) and FT-IR (C-H stretching at 2800–3000 cm⁻¹) .
Basic: What safety protocols are critical when handling this compound in lab settings?
Methodological Answer:
- Ventilation : Use fume hoods to minimize inhalation risks due to volatile alkane vapors .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and chemical-resistant lab coats; avoid latex due to permeability .
- Thermal Stability : Store at <25°C to prevent decomposition; avoid contact with strong oxidizers (e.g., HNO₃) .
Advanced: How does branching at the 2,6-positions influence the compound’s physicochemical properties?
Methodological Answer:
The 2,6-dimethyl branching reduces symmetry, leading to:
- Lower Melting Points : Compared to linear decane, due to disrupted crystal packing (confirmed via DSC analysis) .
- Enhanced Hydrophobicity : Measured via contact angle assays (e.g., water contact angle >100° for this compound films) .
- Boiling Point : Slight elevation (~5–10°C) relative to linear isomers, verified using ASTM D86 distillation methods .
Advanced: What experimental strategies resolve contradictions in membrane interaction studies of this compound?
Methodological Answer:
Conflicting data on lipid membrane permeability (e.g., reported in yeast vs. mammalian cells) can be addressed by:
- Standardized Model Systems : Use synthetic lipid bilayers (e.g., DOPC/DPPC mixtures) to isolate hydrophobic interactions .
- Fluorescence Quenching Assays : Track this compound penetration using pyrene-labeled lipids; quantify via Stern-Volmer plots .
- Molecular Dynamics (MD) Simulations : Compare force fields (e.g., CHARMM vs. AMBER) to validate experimental partition coefficients .
Advanced: How can computational modeling predict the environmental fate of this compound?
Methodological Answer:
- Quantitative Structure-Activity Relationship (QSAR) Models : Input molecular descriptors (e.g., logP, molar volume) to estimate biodegradation half-lives .
- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict oxidative degradation pathways (e.g., OH radical attack) .
- Environmental Simulation : Use fugacity models (e.g., EQC Level III) to assess partitioning into air/water/soil phases .
Advanced: What analytical techniques differentiate this compound from structural isomers in complex mixtures?
Methodological Answer:
- GC×GC-TOFMS : Two-dimensional gas chromatography with time-of-flight MS resolves co-eluting isomers via retention index matching .
- ¹³C NMR DEPT : Identify quaternary carbons at branching points (e.g., δ 29–32 ppm for 2,6-methyl carbons) .
- Raman Spectroscopy : Detect unique C-C stretching modes (1100–1200 cm⁻¹) specific to 2,6-substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
